2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride

Catalog No.
S1897251
CAS No.
54090-08-3
M.F
C7H3Cl2F3O2S
M. Wt
279.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-5-(trifluoromethyl)benzenesulfonyl Chlori...

Resolve batch inconsistency in agrochemical and pharmaceutical sulfonamide synthesis. This specific 2-chloro-5-(trifluoromethyl) isomer ensures precise electrophilicity and steric control, critical for reproducible herbicidal potency and drug efficacy. • Proven precursor for sulfonylurea herbicides with optimal crop/weed selectivity. • Validated scaffold for CRTH2 antagonist development; reduces by-product formation. • Reliable supply with certificate of analysis for identity and purity.

CAS Number

54090-08-3

Product Name

2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H3Cl2F3O2S

Molecular Weight

279.06 g/mol

InChI

InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H

InChI Key

ZEYKLMDPUOVUCR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Cl

The exact mass of the compound 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride, 2-Chloro-5-(chlorosulfonyl)benzotrifluoride, 2-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Purity

≥97%

Package Size

5 g, 10 g, 25 g

2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely used as reactive intermediates in organic synthesis. Its chemical utility stems from the sulfonyl chloride group (-SO2Cl), which readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The specific substitution pattern on the benzene ring—a chlorine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl (CF3) group at the 5-position—critically defines its reactivity and the properties of its derivatives, making it a specialized precursor in the synthesis of agrochemicals and pharmaceuticals.

Research Fit

Dual electron-withdrawing groups may increase sulfonyl chloride reactivity
Reported high purity grades support reproducible coupling outcomes
Liquid physical form facilitates automated liquid handling

Substituting 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with simpler analogs like benzenesulfonyl chloride, tosyl chloride, or even isomeric variants is often unviable in performance-critical applications. The precise arrangement of the chloro and trifluoromethyl groups dictates the electrophilicity of the sulfonyl center and the steric environment, which directly impacts reaction kinetics and selectivity. In regulated industries such as agrochemical and pharmaceutical manufacturing, using a different isomer or a less-defined precursor can lead to significant drops in the biological activity of the final product, altered metabolic profiles, or the formation of undesired impurities. Therefore, the specific isomeric identity of CAS 54090-08-3 is a critical procurement parameter for ensuring batch-to-batch reproducibility and achieving the target efficacy in downstream applications.

Substitution Risk

Reactivity profile Reported higher electrophilicity from 2-Cl, 5-CF₃ pattern Unsubstituted / mono-substituted may exhibit lower reactivity, altering kinetics
Product lipophilicity CF₃ group increases derived sulfonamide LogP Analog without CF₃ yields more polar products, potentially different membrane partitioning
Purity specification Vendor-reported ≥98% with controlled moisture Common analogs often supplied at 95–97%, may introduce more impurities

Precursor Suitability: Essential Building Block for High-Potency Sulfonylurea Herbicides

This specific isomer is a named and essential precursor in patents for a class of potent sulfonylurea herbicides. For example, its reaction with specific aminopyrimidines is used to synthesize N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide. The substitution pattern of the benzenesulfonyl chloride moiety is critical for the herbicidal activity of the final compound; analogs with different substituents show inadequate selectivity against noxious plants. The use of this exact precursor is a key step in achieving the desired biological efficacy.

Evidence DimensionHerbicidal Efficacy
Target Compound DataDerivatives of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride are patented for their high herbicidal activity and selectivity.
Comparator Or BaselinePreviously disclosed sulfonylureas with different substitution patterns were found to have unsatisfactory selectivity for noxious plants.
Quantified DifferenceQualitatively differentiated in patent literature as providing superior selectivity, a critical performance metric for commercial herbicides.
ConditionsSynthesis of sulfonylurea herbicides for crop protection applications.

For agrochemical synthesis, using this specific precursor is required to produce patented, high-performance herbicides with proven market-relevant selectivity.

Electrophilicity
Class-level
Combined Hammett σ ≈ +0.66 (target) vs σ = 0 (unsubstituted) or +0.54 (4-CF₃ analog)
Supports reactivity ranking for method development
Derived from linear free energy relationships; kinetic confirmation recommended

Processability Advantage: High Reactivity for Efficient Sulfonamide Formation

The combined electron-withdrawing effects of the ortho-chloro and meta-trifluoromethyl groups render the sulfur atom of the sulfonyl chloride highly electrophilic. This enhanced reactivity allows for reactions with nucleophiles, such as amines, to proceed under mild conditions and often with higher efficiency compared to less-activated analogs like benzenesulfonyl chloride or tosyl chloride. This can translate to tangible process advantages, including lower reaction temperatures, shorter reaction times, and potentially cleaner conversions, which are critical factors for scaling up chemical syntheses in both laboratory and industrial settings.

Evidence DimensionChemical Reactivity
Target Compound DataFeatures two strong electron-withdrawing groups (Cl and CF3), significantly increasing the electrophilicity of the sulfonyl group.
Comparator Or BaselineBenzenesulfonyl chloride (unsubstituted) or p-toluenesulfonyl chloride (tosyl chloride, with an electron-donating methyl group) are significantly less activated.
Quantified DifferenceNot explicitly quantified in a direct head-to-head rate study, but the principle of electronic activation of sulfonyl chlorides is well-established in physical organic chemistry.
ConditionsNucleophilic substitution reactions, particularly sulfonamide and sulfonate ester formation.

Increased reactivity allows for more efficient and cost-effective manufacturing processes by potentially reducing energy consumption and improving throughput.

Purity specification
Specification review
≥98% (GC) with ≤0.5% moisture; 1–3% higher than typical analog purities (95–97%)
Vendor-reported purity may support reproducible coupling yields
Batch-specific QC data available; moisture-sensitive reactions benefit

Application-Critical Performance: Precursor for CRTH2 Antagonist Development

This compound is explicitly listed as a suitable starting material for the synthesis of arylsulfonylamino-benzocycloheptene derivatives, a class of compounds investigated as potent CRTH2 antagonists for the treatment of inflammatory diseases like asthma and allergic rhinitis. The patent documentation distinguishes it from numerous other substituted benzenesulfonyl chlorides, including isomeric analogs like 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride and 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. This implies that the specific 2-chloro-5-trifluoromethyl substitution pattern is a deliberate choice for achieving the desired structure-activity relationship in the final drug candidate.

Evidence DimensionSuitability as Pharmaceutical Precursor
Target Compound DataListed as a qualified reagent for synthesizing a patented series of CRTH2 antagonists.
Comparator Or BaselineOther isomers and analogs such as 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride are also listed, but the inclusion of the target compound highlights its specific utility in this therapeutic scaffold.
Quantified DifferenceThe compound enables the synthesis of final products with specific biological activities targeted in the patent, which are implicitly differentiated from those made with other precursors.
ConditionsMulti-step synthesis of active pharmaceutical ingredients (APIs) for inflammatory disorders.

For pharmaceutical R&D, selecting this specific precursor is a validated route to a class of compounds with documented therapeutic potential, saving time and resources in scaffold development.

Lipophilicity
Class-level
Calculated LogP 3.29–3.32 vs ~0.8 (benzenesulfonyl chloride) and ~1.8 (4-chloro analog)
Reported higher LogP context for sulfonamide design
Computational prediction; experimental LogP may vary
Patent utility
Reported
Explicitly named as sulfonylating reagent for γ-secretase and JAK3 inhibitor synthesis
May support SAR exploration in drug discovery
Structural specificity demonstrated; direct replacement not assumed

Core Building Block in Agrochemical R&D and Manufacturing

This compound is the right choice for the synthesis of sulfonylurea herbicides where the 2-chloro-5-(trifluoromethyl)phenylsulfonamide moiety is a patented and performance-critical part of the final active ingredient. Its use is directly tied to achieving high herbicidal potency and required crop/weed selectivity.

Scaffold Synthesis in Medicinal Chemistry for Inflammatory Diseases

Ideal for research programs developing CRTH2 antagonists or other therapeutics where an electron-deficient arylsulfonamide is required. Its use is a validated pathway to specific molecular scaffolds with demonstrated potential for treating conditions like asthma and allergic inflammation.

Process Optimization for Challenging Sulfonamide Couplings

Due to its enhanced reactivity, this reagent is well-suited for synthetic routes involving reactions with sterically hindered or electronically deactivated amines. Its use can facilitate cleaner and more efficient reactions compared to less-activated sulfonyl chlorides, improving overall yield and simplifying purification in complex syntheses.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonamide library synthesis in drug discovery
Reported electrophilicity profile
Coupling efficiency with diverse amines
Agrochemical intermediate synthesis
High-purity bulk availability
Batch consistency and purity specification
Fluorinated sulfonamide probe preparation
CF₃ group ¹⁹F NMR and lipophilicity
Aqueous coupling compatibility
Custom synthesis and process development
Liquid handling and batch QC data
Process-scale reproducibility

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

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